4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide
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Overview
Description
4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a bromobenzene sulfonyl group and a benzenecarboximidoyl chloride group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The bromobenzene moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides and benzenecarboximidoyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the protection of amines in peptide synthesis.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its reactivity with nucleophiles, leading to the formation of sulfonamide and carboximidoyl derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride and carboximidoyl chloride groups, which readily react with nucleophiles to form stable products .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
Uniqueness
4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both bromobenzene and benzenecarboximidoyl groups, which provide distinct reactivity patterns compared to other sulfonyl chlorides. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
4655-44-1 |
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Molecular Formula |
C13H9BrClNO2S |
Molecular Weight |
358.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClNO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
CFRCKJJVYIMSFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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